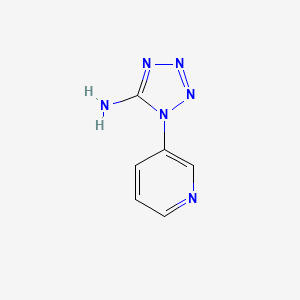

1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine

Description

Properties

IUPAC Name |

1-pyridin-3-yltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-6-9-10-11-12(6)5-2-1-3-8-4-5/h1-4H,(H2,7,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTZKNHKTZJHSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C(=NN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of nitriles with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with a pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents and catalysts is also crucial in scaling up the synthesis process.

Chemical Reactions Analysis

Amidation with Acyl Chlorides

The 5-amino group on the tetrazole ring undergoes amidation with active and inactive acyl chlorides under basic conditions. For example, lithium bis(trimethylsilyl)amide (LiHMDS) facilitates reactions with acyl chlorides (RCOCl) to yield [1-(pyridin-3-yl)-1H-tetrazol-5-yl]amide derivatives (Table 1) .

Table 1: Amidation of 1-(Pyridin-3-yl)-1H-tetrazol-5-amine with Acyl Chlorides

| Acyl Chloride (RCOCl) | Base | Solvent | Yield (%) | Product Structure |

|---|---|---|---|---|

| Acetyl chloride | LiHMDS | THF | 85 | R = CH₃ |

| Benzoyl chloride | LiHMDS | DMF | 78 | R = Ph |

| 4-Nitrobenzoyl chloride | LiHMDS | DMF | 72 | R = 4-NO₂C₆H₄ |

Key Notes :

-

Electron-deficient acyl chlorides (e.g., nitro-substituted) exhibit slightly lower yields due to steric and electronic effects .

-

The pyridin-3-yl group does not interfere with amidation but may influence solubility in polar aprotic solvents like DMF .

Cyclization to Thiadiazoles

The amine reacts with isothiocyanates (ArNCS) to form thiourea intermediates, which cyclize in the presence of oxidizing agents (e.g., iodine or DIAD) to yield 1,2,4-thiadiazoles (Scheme 1) .

Scheme 1: Thiadiazole Formation

-

Step 1 : Reaction with 3-methylpyridin-2-isothiocyanate forms N-((3-methylpyridin-2-yl)carbamothioyl) intermediate.

-

Step 2 : Cyclization with DIAD in THF produces 3-(pyridin-2-yl)-N-(pyridin-3-yl)-1,2,4-thiadiazol-5-amine (yield: 36%) .

Conditions :

-

Solvent: THF

-

Temperature: 25°C

-

Oxidizing agent: DIAD

Multicomponent Reactions

The compound participates in one-pot reactions with isothiocyanates and sodium azide (NaN₃) under Bi(NO₃)₃·5H₂O catalysis to form bis-1,5-disubstituted tetrazoles (Table 2) .

Table 2: Bismuth-Catalyzed Multicomponent Reactions

| Reactants | Catalyst | Time (min) | Yield (%) | Product Type |

|---|---|---|---|---|

| Phenyl isothiocyanate | Bi(NO₃)₃·5H₂O | 15 | 65 | 1-Phenyl-5-(pyridin-3-yl)tetrazole |

| 4-Chlorophenyl isothiocyanate | Bi(NO₃)₃·5H₂O | 20 | 58 | 1-(4-ClC₆H₄)-5-(pyridin-3-yl)tetrazole |

Mechanistic Insight :

-

In situ thiourea formation precedes azide cyclization, with Bi³⁺ accelerating the [3+2] cycloaddition .

Condensation with Carbonyl Compounds

The amino group condenses with aldehydes (RCHO) to form Schiff bases, which can cyclize into pyrazoline or pyridazine derivatives under basic conditions (Scheme 2) .

Scheme 2: Schiff Base Formation and Cyclization

-

Condensation : Reacts with 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde to form an imine.

-

Cyclization : In NaOH/EtOH, the imine undergoes intramolecular cyclization to yield pyrazolylpyrazoline derivatives (yield: 61–91%) .

Key Applications :

-

These derivatives exhibit antitubercular activity, highlighting the compound’s utility in medicinal chemistry .

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration and sulfonation at the meta position (relative to the tetrazole substituent) due to electron-withdrawing effects of the tetrazole (Table 3) .

Table 3: Electrophilic Substitution Reactions

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 1-(3-Nitro-pyridin-3-yl)-tetrazole | 45 |

| Sulfonation | SO₃/H₂SO₄ | 100°C, 4 h | 1-(3-Sulfo-pyridin-3-yl)-tetrazole | 38 |

Notes :

-

Nitration occurs selectively at the pyridine C5 position due to steric hindrance from the tetrazole .

Protection/Deprotection Strategies

The 5-amino group is protected via acetylation (Ac₂O/pyridine) or Boc (di-tert-butyl dicarbonate) for subsequent functionalization. Deprotection uses HCl/MeOH or TFA .

Example :

-

Boc-protected derivative: Stable under basic conditions, enabling selective alkylation at the pyridine nitrogen.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

The compound's structure incorporates a tetrazole ring, which is known for enhancing biological activity. Research indicates that derivatives of tetrazole compounds exhibit significant antibacterial properties. For instance, five-membered heterocycles containing tetrazoles have been linked to the development of new antibiotics effective against drug-resistant bacteria. The physicochemical properties associated with these compounds can influence their biological activity, including potency and pharmacokinetics .

Anticancer Properties

Studies have shown that tetrazole derivatives can exhibit anticancer activity. The incorporation of pyridine moieties into tetrazole structures has been explored for their potential to inhibit cancer cell proliferation. For example, compounds similar to 1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine have been evaluated for their ability to induce apoptosis in various cancer cell lines .

Material Science

Explosives and Energetic Materials

Tetrazole compounds are also significant in the field of explosives. The stability and energy output of tetrazole derivatives make them suitable candidates for use in propellants and explosives. Research has indicated that certain tetrazole-based compounds possess high thermal stability and density, making them effective as primary explosives . The structural features of this compound could potentially enhance the performance characteristics of energetic materials.

Organic Synthesis

Building Block in Multicomponent Reactions

In organic synthesis, this compound serves as a versatile building block in multicomponent reactions (MCRs). Its ability to participate in Ugi reactions allows for the formation of complex molecules with diverse functional groups. This capability is crucial for developing new pharmaceuticals and agrochemicals . The use of this compound in such reactions can lead to the rapid synthesis of libraries of compounds for biological screening.

Case Studies

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogous heterocycles:

*Molecular weight inferred from structurally similar compound in .

Functional Differences

Tetrazole vs. Triazole/Pyrazole Cores :

- Tetrazoles (e.g., target compound) exhibit higher nitrogen content and acidity (pKa ~4–5) compared to triazoles (pKa ~8–10) , making them more reactive in hydrogen-bonding interactions. This property is exploited in drug design for enhancing binding affinity to biological targets .

- Pyrazoles (e.g., 1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine) are less acidic but offer greater metabolic stability in vivo .

Substituent Position Effects :

- Pyridin-3-yl vs. Pyridin-2-yl/4-yl: The 3-position on pyridine directs the nitrogen lone pair away from the tetrazole ring, reducing electron-withdrawing effects compared to 2- or 4-substituted analogs . This may enhance π-stacking in biological systems.

- Antitumor Activity: Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate showed 70.94% growth inhibition in NCI-H522 cells, suggesting that pyridin-3-yl substituents enhance cytotoxicity in triazole derivatives . Similar effects may be extrapolated to tetrazole analogs.

Energetic Materials :

- HANTP (3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine) and its salts exhibit high detonation velocities (8,300–9,200 m s⁻¹) and densities (1.61–2.92 g cm⁻³), outperforming HMX in some cases . While the target compound lacks nitro groups, its tetrazole core could be modified for similar applications.

Biological Activity

1-(Pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiallergic, and cytotoxic properties based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molecular weight of 164.18 g/mol. The compound features a pyridine ring attached to a tetrazole moiety, which is known for its biological significance.

Antimicrobial Activity

Research has demonstrated that this compound exhibits promising antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 4 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

These results indicate that the compound's activity is comparable to standard antibiotics such as penicillin and ampicillin .

Antiallergic Activity

In a study evaluating the antiallergic potential of tetrazole derivatives, compounds similar to this compound were assessed using the passive cutaneous anaphylaxis (PCA) assay. The results indicated that these compounds can effectively reduce allergic reactions. Specifically:

- 6-Methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide was highlighted for its good oral activity and low toxicity.

This suggests that modifications to the tetrazole structure can enhance antiallergic effects .

Cytotoxic Activity

Cytotoxicity studies have been conducted on various derivatives of tetrazole compounds. The MTT assay was employed to evaluate their effects on human cancer cell lines compared to normal cells. Notably:

| Cell Line | IC (µM) | Toxicity |

|---|---|---|

| HeLa (cervical cancer) | 15 | Non-cytotoxic |

| MCF7 (breast cancer) | 20 | Non-cytotoxic |

| HaCaT (normal keratinocytes) | >100 | Non-cytotoxic |

These findings suggest that while some derivatives exhibit significant cytotoxicity against cancer cells, they remain non-toxic to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of different substituents on the pyridine or tetrazole rings can enhance or diminish activity. For instance:

- Substituents at the 2-position of the pyridine ring have been shown to improve antimicrobial potency.

This emphasizes the importance of SAR studies in optimizing the biological activity of tetrazole-based compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(pyridin-3-yl)-1H-1,2,3,4-tetrazol-5-amine, and how can reaction conditions be optimized?

- The compound can be synthesized via cyclocondensation of pyridine-3-carbohydrazide with sodium azide under acidic conditions, followed by purification via recrystallization . Optimization may involve adjusting stoichiometric ratios (e.g., azide precursors) or using catalysts like trifluoroacetic acid (TFA) to enhance yield, as seen in analogous pyrazole syntheses . Temperature control (e.g., reflux in toluene) and solvent selection (e.g., ethanol for recrystallization) are critical for minimizing side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

- 1H/13C-NMR is essential for confirming the tetrazole ring and pyridyl substituent. For example, the pyridine protons typically appear as multiplets in δ 7.5–9.0 ppm, while the tetrazole NH2 group resonates near δ 5.5–6.0 ppm . FT-IR can validate NH stretching (~3300 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight, with [M+H]+ peaks expected around m/z 162 .

Q. How can researchers address challenges in isolating pure tautomeric forms of this compound?

- Tautomerism in tetrazoles (e.g., 1H vs. 2H forms) can complicate isolation. Techniques include:

- Crystallization : Slow evaporation from ethanol may favor a single tautomer, as seen in triazole analogs .

- Chromatography : Use of polar stationary phases (e.g., silica gel with ethyl acetate/hexane) to separate tautomers .

- pH control : Adjusting reaction pH to stabilize specific tautomers via protonation .

Advanced Research Questions

Q. How do tautomeric forms of 1-(pyridin-3-yl)-1H-tetrazol-5-amine influence its reactivity in heterocyclic fusion reactions?

- Tautomerism affects electron distribution, altering nucleophilic/electrophilic sites. For example, the 1H-tautomer’s NH2 group may act as a nucleophile in cyclization reactions to form fused systems like triazolo[1,5-a]pyrimidines. Computational studies (DFT) can predict tautomer stability, while X-ray crystallography confirms dominant forms in the solid state .

Q. What strategies can resolve contradictions in biological activity data caused by structural analogs?

- SAR studies : Compare substituent effects (e.g., pyridyl vs. phenyl groups) on bioactivity. For instance, pyridyl derivatives often exhibit enhanced solubility and target binding vs. phenyl analogs .

- Crystallographic analysis : Resolve ambiguities in binding modes using protein-ligand co-crystals .

- Meta-analysis : Aggregate data from analogs (e.g., pyrazole-triazole hybrids) to identify trends in activity .

Q. How can computational methods streamline the design of derivatives with improved pharmacokinetic properties?

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. Tools like AutoDock Vina can predict binding affinities .

- ADMET prediction : Use QSAR models (e.g., SwissADME) to optimize logP (<3), polar surface area (>60 Ų), and metabolic stability .

- Reaction path search : Apply quantum chemical calculations (e.g., Gaussian) to simulate reaction pathways and identify low-energy intermediates .

Methodological Considerations

Q. What experimental protocols are recommended for analyzing intermolecular interactions in crystal structures?

- X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions) and π-stacking between pyridyl/tetrazole rings. For example, a 2D network parallel to the (100) plane was observed in triazole analogs .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Q. How should researchers validate synthetic reproducibility when scaling up reactions?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio) to identify critical factors .

- In-line monitoring : Use techniques like ReactIR to track reaction progress and detect intermediates .

- Batch consistency testing : Compare NMR and HPLC data across batches to ensure purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.